molecular formula C15H20N4O4S B2396032 N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide CAS No. 1111480-45-5

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide

Cat. No. B2396032
CAS RN: 1111480-45-5
M. Wt: 352.41
InChI Key: NQYMHFPWQSSHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide is a useful research compound. Its molecular formula is C15H20N4O4S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

The compound’s cyano substituent and unique structural features make it a potential candidate for insecticides. Researchers have explored its effects on the ryanodine receptor (RyR), a promising target for novel insecticides. In particular, derivatives like N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited larvicidal activity against the diamondback moth (Plutella xylostella) . Molecular docking studies suggest that these compounds may activate insect RyR.

Cyclopropane Biosynthesis

The cyclopropane moiety in the compound is intriguing. While not directly related to this specific compound, understanding cyclopropane biosynthesis is essential. Recent scientific literature has summarized enzymatic cyclopropanations, which can be grouped into two major pathways: those involving an exogenous C1 unit from S-adenosylmethionine (SAM) and those that do not .

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-15(10-16,11-4-5-11)17-13(20)9-19-8-12(6-7-14(19)21)24(22,23)18(2)3/h6-8,11H,4-5,9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYMHFPWQSSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide

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